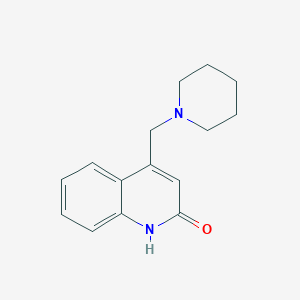

4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Description

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15-10-12(11-17-8-4-1-5-9-17)13-6-2-3-7-14(13)16-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECKEQUEMQXTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357703 | |

| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13629-28-2 | |

| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule and its precursors, tailored for professionals in the fields of chemical research and drug development.

Introduction

Quinolin-2-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The incorporation of a piperidinomethyl substituent at the 4-position of the quinolin-2-one scaffold is anticipated to modulate the compound's physicochemical properties and enhance its biological activity, making 4-Piperidin-1-ylmethyl-1H-quinolin-2-one a molecule of considerable interest for further investigation.

Synthetic Pathway

The synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(bromomethyl)-1H-quinolin-2-one. This is followed by a nucleophilic substitution reaction with piperidine to yield the final product.

Experimental Protocols

Synthesis of 4-(bromomethyl)-1H-quinolin-2-one

A solution of acetoacetanilide in a suitable solvent is treated with bromine to afford 4-bromoacetoacetanilide. This intermediate is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4-(bromomethyl)-1H-quinolin-2-one.[1] The crude product is purified by recrystallization.

Synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

To a solution of 4-(bromomethyl)-1H-quinolin-2-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added an excess of piperidine. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford pure 4-Piperidin-1-ylmethyl-1H-quinolin-2-one.

Characterization Data

Starting Materials and Intermediate

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) |

| Piperidine | C₅H₁₁N | 85.15 | -9 | (CDCl₃): 2.79 (t), 2.19 (m), 1.51 (m)[2] | (CDCl₃): 47.0, 27.2, 25.2[2] | 3287, 2934, 2853, 1442 | 85 (M⁺)[3][4] |

| 4-(bromomethyl)-1H-quinolin-2-one | C₁₀H₈BrNO | 238.08 | 258-260 | (DMSO-d₆): 11.86 (s, 1H), 7.84 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 7.24 (t, 1H), 6.74 (s, 1H), 4.90 (s, 2H) | (DMSO-d₆): 162.37, 152.34, 147.32, 138.92, 131.22, 130.78, 124.17, 122.33, 117.89, 117.19, 116.14, 59.96 | 3316, 3141, 1669, 1616 | 237.8 [M]⁺, 239.8 [M+2]⁺ |

Final Product: 4-Piperidin-1-ylmethyl-1H-quinolin-2-one

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Predicted 1H NMR (δ ppm) | Predicted 13C NMR (δ ppm) | Predicted IR (cm-1) | Predicted MS (m/z) |

| 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | C₁₅H₁₈N₂O | 242.32 | - | (DMSO-d₆): ~11.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~6.5 (s, 1H), ~3.6 (s, 2H), ~2.4 (t, 4H), ~1.5 (m, 4H), ~1.4 (m, 2H) | (DMSO-d₆): ~162.0, ~148.0, ~139.0, ~130.0, ~124.0, ~122.0, ~118.0, ~116.0, ~60.0, ~54.0, ~26.0, ~24.0 | ~3300 (N-H), ~2930 (C-H), ~1660 (C=O), ~1610 (C=C) | 242 [M]⁺ |

Logical Relationships in Characterization

The structural elucidation of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one relies on the combined interpretation of various spectroscopic techniques.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. The detailed experimental protocols and comprehensive characterization data provided herein will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for drug development professionals exploring new therapeutic agents. The successful synthesis and characterization of this molecule open avenues for further investigation into its biological activities and potential applications in medicine.

References

A Technical Guide to the Physicochemical Properties of Novel Quinolin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of novel quinolin-2-one derivatives. The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and synthetic workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Physicochemical and Biological Data of Novel Quinolin-2-one Derivatives

The following tables summarize key quantitative data for various novel quinolin-2-one derivatives, focusing on their biological activities.

Table 1: Antibacterial Activity of Quinolin-2-one Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 6c | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [3][4] |

| 6c | Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 | [3][4] |

| 6c | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | [3][4] |

| 6l | Gram-positive bacterial pathogens | Promising activity | [3] |

| 6o | Gram-positive bacterial pathogens | Promising activity | [3] |

Table 2: Anticancer Activity of Quinolin-2-one Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| VIIa | Hop-62 (human lung cancer) | % Control Growth | -51.7% at 80 µg/mL | [5] |

| 2a | Breast cancer (MCF-7) | Most effective | - | [6] |

| 8a | Breast cancer (MCF-7) | Most effective | - | [6] |

| Compounds 2, 6, 7 | Ehrlich Ascites Carcinoma (EAC) cells | Activity at 250µg/ml | > 60% | [7] |

Table 3: Anti-inflammatory and Antioxidant Activity of Quinolin-2-one Derivatives

| Compound ID | Assay | Activity Metric | Value | Reference |

| 3h | LOX Inhibition | IC50 | 10 µM | [8] |

| 3s | LOX Inhibition | IC50 | 10 µM | [8] |

| 3g | LOX Inhibition | IC50 | 27.5 µM | [8] |

| 3g | Lipid Peroxidation Inhibition | % Inhibition | 100% | [8] |

| 3g | Hydroxyl Radical Scavenging | % Scavenging | 67.7% | [8] |

| 3g | ABTS Radical Cation Decolorization | % Decolorization | 72.4% | [8] |

| 11e | LOX Inhibition | IC50 | 52 µM | [8] |

| 11e | Lipid Peroxidation Inhibition | % Inhibition | 97% | [8] |

| 2, 6 | DPPH Radical Scavenging | IC50 (µg/mL) | 85.78 and 13.41 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of quinolin-2-one derivatives.

General Synthesis of N-amino-quinolin-2-one Derivatives from Coumarins[1][7][9]

This method involves the reaction of a substituted coumarin with hydrazine hydrate.

-

Reactants: Substituted coumarin and hydrazine hydrate (80%).

-

Solvent: Pyridine or ethanol.

-

Procedure:

-

Dissolve the substituted coumarin in the chosen solvent.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a specified time (e.g., 6 hours).[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice water to precipitate the product.

-

Filter the solid product, dry it at room temperature, and recrystallize from a suitable solvent like acetone.[9]

-

This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization and rearrangement to form the N-amino-quinolin-2-one derivative.[1]

MTT Assay for Cytotoxicity Screening[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Materials: 96-well plates, cancer cell lines, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinolin-2-one derivatives.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[1][3][4]

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, broth medium, standardized microbial suspension (e.g., MRSA), and the test compounds.

-

Procedure:

-

Prepare serial two-fold dilutions of the quinolin-2-one derivatives in the broth medium within the wells of a 96-well plate.[1]

-

Prepare a standardized inoculum of the test microorganism.[1]

-

Inoculate each well with the microbial suspension.[1]

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[1]

-

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizations

The following diagrams illustrate key signaling pathways affected by quinolin-2-one derivatives and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one as a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a novel small molecule with potential therapeutic applications. Based on structure-activity relationship (SAR) studies of analogous quinolin-2-one derivatives, this compound is hypothesized to function as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the proposed signaling pathway, detailed hypothetical experimental protocols for its validation, and a structured presentation of anticipated quantitative data. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related compounds.

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. The substitution at the 4-position of the quinolin-2-one ring has been a focal point for modulating pharmacological activity[1][3]. The introduction of a piperidine moiety, a common pharmacophore in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule[4][5].

Recent studies on structurally related 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase[6]. VEGFR-2 is a critical signaling receptor involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other pathological conditions. Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Given the structural similarity, it is plausible that 4-Piperidin-1-ylmethyl-1H-quinolin-2-one exerts its biological effects through a similar mechanism.

Proposed Mechanism of Action: VEGFR-2 Inhibition

We hypothesize that 4-Piperidin-1-ylmethyl-1H-quinolin-2-one acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, the compound is expected to prevent the phosphorylation of the receptor and downstream signaling molecules, thereby abrogating the pro-angiogenic signals initiated by VEGF.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.

Caption: Proposed VEGFR-2 signaling pathway and point of inhibition.

Hypothetical Experimental Validation

To validate the proposed mechanism of action, a series of in vitro and cell-based assays would be required. The following section outlines the detailed methodologies for these key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one on VEGFR-2 kinase activity.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and the test compound.

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with the VEGFR-2 kinase domain in a kinase buffer.

-

The kinase reaction is initiated by the addition of a mixture of the poly(Glu, Tyr) substrate and ATP (at a concentration close to its Km).

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with an anti-phosphotyrosine antibody.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell-Based Phospho-VEGFR-2 Assay

Objective: To assess the ability of the compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Methodology:

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) which endogenously express VEGFR-2.

-

Procedure:

-

HUVECs are seeded in 96-well plates and grown to near confluence.

-

The cells are serum-starved for several hours to reduce basal receptor phosphorylation.

-

The cells are pre-treated with various concentrations of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one for a defined period (e.g., 1-2 hours).

-

The cells are then stimulated with a recombinant human VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.

-

The stimulation is terminated, and the cells are lysed.

-

The levels of phosphorylated VEGFR-2 (at a specific tyrosine residue, e.g., Y1175) and total VEGFR-2 are quantified using a sandwich ELISA or a Western blot analysis.

-

-

Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each treatment condition. The percentage of inhibition of VEGF-induced phosphorylation is determined, and the IC50 value is calculated.

Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of the compound on VEGF-induced endothelial cell proliferation.

Methodology:

-

Cell Line: HUVECs.

-

Procedure:

-

HUVECs are seeded at a low density in 96-well plates in a low-serum medium.

-

The cells are treated with various concentrations of the test compound in the presence or absence of a pro-proliferative concentration of VEGF-A.

-

The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell proliferation.

-

Cell viability and proliferation are assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

-

Data Analysis: The effect of the compound on basal and VEGF-stimulated proliferation is determined, and the GI50 (concentration for 50% growth inhibition) is calculated.

Anticipated Quantitative Data

The following table summarizes the expected quantitative data from the proposed experimental validation, based on findings for structurally similar VEGFR-2 inhibitors.

| Assay | Parameter | Expected Value | Reference Compound (e.g., Sorafenib) |

| In Vitro VEGFR-2 Kinase Assay | IC50 | 10 - 100 nM | ~90 nM |

| Cell-Based Phospho-VEGFR-2 Assay | IC50 | 50 - 500 nM | ~50 nM |

| Endothelial Cell Proliferation Assay | GI50 | 0.1 - 1 µM | ~20 nM |

Structure-Activity Relationship (SAR) Logic

The rationale for proposing 4-Piperidin-1-ylmethyl-1H-quinolin-2-one as a VEGFR-2 inhibitor is based on established SAR for this class of compounds.

Caption: Logical relationship for hypothesized activity.

Conclusion

While direct experimental evidence for the mechanism of action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one is currently unavailable, the structural analogy to known VEGFR-2 inhibitors provides a strong rationale for its investigation in this context. The proposed mechanism, centered on the inhibition of VEGFR-2 tyrosine kinase, offers a clear and testable hypothesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and elucidating the therapeutic potential of this compound. Further investigation into its selectivity against other kinases and its in vivo efficacy in relevant disease models will be crucial next steps in its development as a potential therapeutic agent.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Synthesized Quinolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in medicinal chemistry, showing significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Accurate structural confirmation and purity assessment are critical following synthesis, making spectroscopic analysis an indispensable tool in the research and development pipeline.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize synthesized quinolin-2-one derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to illustrate the analytical process.

Synthesis of the Quinolin-2-one Core

A variety of synthetic methodologies exist for the construction of the quinolin-2-one scaffold. One-pot syntheses, which involve multiple reaction steps in a single vessel, are often favored for their efficiency and atom economy.[3] A common and effective strategy is the palladium-catalyzed Heck reaction followed by an intramolecular cyclization.[3][4]

Experimental Protocol: Pd-Catalyzed One-Pot Synthesis of 4-Aryl-2-quinolones[3]

-

Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodoaniline (1.0 mmol), the corresponding acrylate (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as PPh₃ (10 mol%).

-

Solvent and Base : Add a suitable solvent (e.g., DMF or toluene, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).

-

Reaction Conditions : Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-quinolone.[3]

Caption: Workflow for Pd-catalyzed one-pot synthesis of quinolin-2-ones.[3]

Spectroscopic Characterization

Once synthesized and purified, the compound's identity and structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[5][6] Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the quinolin-2-one scaffold include the N-H proton (often a broad singlet) and the characteristic doublets for the vinylic protons at C3 and C4.[7][8]

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The most downfield signal is typically the carbonyl carbon (C2) of the lactam ring.[7][9]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Quinolin-2-one Core Solvent: DMSO-d₆. Chemical shifts can vary based on substitution and solvent.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~11.8 (broad s) | - |

| C2 | - | ~162.5 |

| C3 | ~6.5 (d, J ≈ 9.5 Hz) | ~122.1 |

| C4 | ~7.9 (d, J ≈ 9.5 Hz) | ~140.9 |

| C4a | - | ~119.7 |

| C5 | ~7.6 (d) | ~128.3 |

| C6 | ~7.2 (t) | ~122.3 |

| C7 | ~7.5 (t) | ~130.9 |

| C8 | ~7.3 (d) | ~115.7 |

| C8a | - | ~139.3 |

(Data compiled from multiple sources[7][10])

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified quinolin-2-one derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition : Acquire a ¹H NMR spectrum, typically using 16-64 scans. Following this, acquire a ¹³C NMR spectrum, which may require several hundred to several thousand scans for a sufficient signal-to-noise ratio.[6] Two-dimensional NMR experiments like COSY and HMBC can be run to further confirm structural assignments.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[13][14] For quinolin-2-ones, key absorptions confirm the presence of the lactam ring and aromatic system.

Table 2: Characteristic IR Absorption Bands for Quinolin-2-ones

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | 3200 - 3000 (broad) | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C=O (Lactam) | Stretch | 1680 - 1650 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1620 - 1450 | Medium-Strong |

| C-N | Stretch | 1350 - 1200 | Medium |

| C-H (Aromatic) | Out-of-plane bend | 900 - 675 | Strong |

(Data compiled from multiple sources[8][12][15])

Experimental Protocol: IR Analysis

-

Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition : Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Analysis : Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values for the target structure.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[18] Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺.[19]

Table 3: Common Fragment Ions in ESI-MS of Quinolin-2-ones

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion; confirms molecular weight. |

| [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| [M+H - H₂O]⁺ | Loss of water (can occur with certain substituents). |

| [M+H - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

(Data compiled from multiple sources[19][20][21])

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22] The solution must be free of particles; filter if necessary.

-

Infusion : Introduce the sample into the mass spectrometer's ion source, typically via direct infusion with a syringe pump or through an LC system.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode (for ESI). The full scan will show the [M+H]⁺ peak. To gain structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[23]

Integrated Analysis and Application

No single technique provides a complete picture. A combined approach is necessary for unambiguous structure confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of quinolin-2-ones.

Application in Drug Discovery: Targeting Signaling Pathways

Quinolin-2-one derivatives are prominent in drug discovery, often as kinase inhibitors.[1] They can target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and angiogenesis.[24][25] Spectroscopic analysis is the foundational step that validates the structure of these potential therapeutic agents before they undergo biological screening.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinolin-2-one derivative.[25]

Conclusion

The robust characterization of synthesized quinolin-2-ones is a prerequisite for their advancement in drug discovery and materials science. A meticulous and integrated application of NMR, IR, and Mass Spectrometry provides the necessary evidence for structural confirmation and purity assessment. The protocols and data presented in this guide offer a foundational framework for researchers to confidently analyze and validate these high-value heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. impactfactor.org [impactfactor.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. azolifesciences.com [azolifesciences.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fiveable.me [fiveable.me]

- 19. benchchem.com [benchchem.com]

- 20. chempap.org [chempap.org]

- 21. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Quinolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinolin-2-one derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are presented to support researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.

Anticancer Activity of Quinolin-2-one Derivatives

Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of receptor tyrosine kinases, topoisomerases, and tubulin polymerization. The substitutions on the quinolin-2-one ring system play a crucial role in defining their potency and selectivity.

Structure-Activity Relationship and Data

The anticancer activity of quinolin-2-one derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, substitutions at the C4, C6, and C7 positions have been extensively studied.

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 1a | H | H | 4-Methoxybenzyl | MCF-7 | 3.56 | [1] |

| 1b | H | H | 4-Ethylphenyl | MCF-7 | >100 | [1] |

| 1c | NO2 | 4-Methoxybenzyl | 2-p-Tolyl | MCF-7 | moderate | [1] |

| 1d | NO2 | 4-Ethylphenyl | 2-p-Tolyl | MCF-7 | >100 | [1] |

| 2a | H | H | H | A549 | 68.02 | [2] |

| 2b | H | H | 4-Chlorophenyl | A549 | 18.68 | [2] |

| 2c | H | H | 4-Methoxyphenyl | A549 | 25.43 | [2] |

| 2d | H | H | 4-Nitrophenyl | A549 | 9.00 | [2] |

Table 1: Anticancer activity of selected quinolin-2-one derivatives.

Key Mechanisms of Action and Signaling Pathways

1.2.1. EGFR/HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key players in cell proliferation and survival, and their overactivation is a hallmark of many cancers.[3][4] Quinolin-2-one derivatives have been designed as dual inhibitors of these kinases.

1.2.2. Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[5] Certain quinolin-2-one derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[5]

1.2.3. Tubulin Polymerization Inhibition

Microtubules are critical for cell division, and their disruption is a well-established anticancer strategy. Some quinolin-2-one derivatives bind to tubulin, inhibiting its polymerization into microtubules and arresting the cell cycle.

Anti-inflammatory Activity of Quinolin-2-one Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Quinolin-2-one derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.

Structure-Activity Relationship and Data

The anti-inflammatory activity of these compounds is often attributed to substitutions that mimic the structure of known non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3a | 4-Methylsulfonylphenyl at C-2, Carboxyl at C-4 | 9.9 | 0.077 | 128.57 | [6] |

| 3b | 4-Methylsulfonylphenyl at C-2, Benzoyl at C-6 | >100 | 0.077 | >1298 | [6] |

| 3c | 4-Methylsulfonylphenyl at C-2, Benzoyl at C-8 | >100 | 0.082 | >1219 | [6] |

| 4a | Pyrazole at C-3, various amides | N/A | 5.68 | N/A | [4] |

| 4b | Pyrazole at C-3, various amides | N/A | 3.37 | N/A | [4] |

| Celecoxib | - | 24.8 | 0.06 | 413.33 | [6] |

Table 2: Anti-inflammatory activity of selected quinolin-2-one derivatives.

Key Mechanisms of Action and Signaling Pathways

2.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Antimicrobial Activity of Quinolin-2-one Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinolin-2-one derivatives have shown significant activity against a range of bacteria, particularly Gram-positive strains.[9]

Structure-Activity Relationship and Data

The antimicrobial potency of these compounds is influenced by substitutions that can enhance membrane permeability or inhibit essential bacterial enzymes.

| Compound | R1 | R2 | MRSA MIC (µg/mL) | MRSE MIC (µg/mL) | VRE MIC (µg/mL) | Reference |

| 5a | Cl | H | 0.75 | 2.50 | 0.75 | [9] |

| 5b | Cl | Cl | 1.25 | 2.50 | 1.25 | [9] |

| 5c | Cl | Br | 2.50 | 5.00 | 2.50 | [9] |

| 5d | Cl | NH2 | 6.00 | >10 | >10 | [9] |

| 6a | CF3 | 4-Methylphenyl | 3.0 | 3.0 | 3.0 | |

| 6b | CF3 | 4-Trifluoromethylphenyl | 0.75 | 3.0 | 0.75 | |

| Daptomycin | - | - | 0.5 | 1.0 | 0.5 | [9] |

Table 3: Antimicrobial activity of selected quinolin-2-one derivatives against resistant Gram-positive bacteria.

Experimental Protocols

General Synthesis of Quinolin-2-one Derivatives from Coumarins

A common method for synthesizing N-amino-quinolin-2-ones involves the reaction of a coumarin derivative with hydrazine hydrate.

Procedure:

-

A mixture of the substituted coumarin (1 equivalent) and hydrazine hydrate (excess) in a suitable solvent (e.g., ethanol or pyridine) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the corresponding N-amino-quinolin-2-one derivative.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinolin-2-one derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the test compounds orally or intraperitoneally.

-

Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

Quinolin-2-one derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of the quinolin-2-one core can lead to potent and selective inhibitors for anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to further explore and optimize this important class of compounds.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. jptcp.com [jptcp.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]

- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Quinolin-2-ones: A New Frontier in Antibacterial Drug Discovery

For Immediate Release

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. Among the promising candidates, quinolin-2-one derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent activity against a spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide delves into the discovery and development of these compounds, offering an in-depth analysis for researchers, scientists, and drug development professionals.

The quinolin-2-one core, a bicyclic heterocyclic structure, has proven to be a versatile template for the design of new therapeutic agents.[1] Its derivatives have been extensively explored for various pharmacological activities, including anticancer, anti-inflammatory, and notably, antibacterial properties.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive resource for advancing the development of this promising class of antibiotics.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of quinolin-2-one derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative quinolin-2-one derivatives against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Quinolin-2-one Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Vancomycin-resistant Enterococcus faecalis (VRE) (MIC, µg/mL) | Reference |

| 6c | 0.018 - 0.061 | 0.75 | - | 0.75 | [3][4] |

| 6i | 0.018 - 0.061 | - | - | - | [4] |

| 6l | 0.018 - 0.061 | - | - | - | [3][4] |

| 6o | 0.018 - 0.061 | - | - | - | [3][4] |

| Compound 2 | 3.12 - 50 | - | 3.12 - 50 | - | [5] |

| Compound 6 | 3.12 - 50 | - | 3.12 - 50 | - | [5] |

| Ciprofloxacin (control) | 0.018 | - | - | - | [4] |

| Daptomycin (control) | - | 0.75 | - | 0.75 | [3][4] |

Table 2: Antibacterial Activity of Quinolin-2-one Derivatives against Gram-Negative Bacteria

| Compound | Escherichia coli (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |

| Compound 2 | 3.12 - 50 | - | 3.12 - 50 | [5] |

| Compound 6 | 3.12 - 50 | - | 3.12 - 50 | [5] |

| Compound C | 30 (250 µg/mL), 33 (500 µg/mL) (Zone of Inhibition, mm) | - | - | [2] |

Structure-Activity Relationship (SAR)

The antibacterial potency of quinolin-2-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinolin-2-one scaffold significantly influence their biological activity.[6] For instance, substitutions at the N-1 and C-7 positions of the quinolone core are key for penetration and target binding.[7] Specifically, a cyclopropyl group at the N-1 position has been shown to be beneficial for antibacterial activity.[7] Furthermore, the planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant for biological activity.[8]

Mechanisms of Antibacterial Action

Quinolin-2-one derivatives exert their antibacterial effects through various mechanisms, primarily by interfering with essential bacterial processes. A key mechanism of action for many quinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria.[9] By inhibiting these enzymes, quinolin-2-ones lead to DNA damage and ultimately cell death.[10]

Some quinolin-2-one derivatives have also been reported to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids.[3][4] Additionally, certain derivatives have demonstrated the ability to disrupt bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[3][4] For example, compound 6c has shown significant, dose-dependent antibiofilm action against MRSA.[3][4] Another identified target is the peptide deformylase (PDF) enzyme, with computational and experimental studies suggesting that some derivatives act as PDF inhibitors.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enoxacin - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Unveiling the Therapeutic Potential of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus on oncology. The incorporation of a piperidine moiety, a common functional group in many approved drugs, further enhances the potential for diverse biological interactions. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. By examining the activities of structurally related compounds, this document will elucidate the most probable mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for assessing its biological effects. The primary therapeutic avenues explored herein are anticancer, neurokinin receptor antagonism, and CCR5 receptor antagonism.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive research into quinolin-2-one and piperidine-containing molecules, the following therapeutic targets are proposed for 4-Piperidin-1-ylmethyl-1H-quinolin-2-one:

Anticancer Activity via Kinase Inhibition

The quinolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors. Many derivatives have shown potent and selective inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinolin-2-one derivatives have been reported as potent VEGFR-2 inhibitors.[1][2][3] It is hypothesized that 4-Piperidin-1-ylmethyl-1H-quinolin-2-one may bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers. Quinolin-2-one derivatives have been designed and synthesized as EGFR inhibitors, showing promising anticancer activity.[4][5][6] The subject compound may act as an ATP-competitive inhibitor of the EGFR kinase domain.

The general mechanism of action for kinase inhibition involves the binding of the inhibitor to the ATP pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

References

- 1. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

literature review of the pharmacological potential of quinoline derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide array of diseases.[2][3][4] This technical guide provides a comprehensive review of the pharmacological potential of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The content herein summarizes quantitative data, details key experimental methodologies, and illustrates relevant biological pathways to support ongoing research and drug development efforts.

Anticancer Activity

Quinoline derivatives represent a significant class of anticancer agents, exerting their effects through a multitude of mechanisms that disrupt cancer cell proliferation, survival, and migration.[5][6]

Mechanisms of Action

The anticancer effects of quinoline derivatives are diverse and target several hallmarks of cancer:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds, such as doxorubicin and mitoxantrone, function as DNA intercalating agents.[5][7] By inserting themselves between DNA base pairs, they interfere with replication and transcription. Furthermore, they are often potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during cell division, leading to catastrophic DNA damage and apoptosis.[7][8]

-

Kinase Inhibition: Dysregulation of protein kinase signaling is fundamental to many cancers.[1] Quinoline derivatives have been successfully developed as inhibitors of various kinases.[6] For instance, they have been shown to inhibit Pim-1 kinase, Src-Abl tyrosine kinases, and Vascular Endothelial Growth Factor Receptors (VEGFR), thereby blocking signaling pathways that promote cell growth, proliferation, and angiogenesis.[1][7][9]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Quantitative Data: In Vitro Anticancer Activity

The potency of quinoline derivatives is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics.

| Derivative Class/Compound | Cancer Cell Line(s) | Potency (IC50 / GI50) | Reference(s) |

| 7-Chloro-4-quinolinylhydrazones | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] |

| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [5] |

| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 µM | [10] |

| Quinoline-Chalcone (6) | HL-60 (Leukemia) | 0.59 µM | [10] |

| Quinoline-2-carboxamides (Comp. 5) | PC-3 (Prostate) | GI50 = 1.29 µM | [7] |

| Tubulin Inhibitor (4c) | MDA-MB-231 (Breast) | 17 ± 0.3 μM | [11] |

Key Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro screening of anticancer compounds to determine cytotoxicity.[12]

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for attachment.

-

Compound Treatment: A serial dilution of the test quinoline derivative is prepared. The cell culture medium is replaced with medium containing the various concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well (e.g., 10 µL per 100 µL of medium).[14] The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[14] The plate is often placed on an orbital shaker for a short period to ensure complete dissolution.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][15]

-

Analysis: After subtracting the background absorbance, the cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Many quinoline derivatives function as Tyrosine Kinase Inhibitors (TKIs), which are a cornerstone of targeted cancer therapy.[9][16] They block aberrant signaling that drives tumor growth.[9]

Caption: Mechanism of action for quinoline-based Tyrosine Kinase Inhibitors (TKIs).

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[17] Quinoline derivatives have shown significant promise as both antibacterial and antifungal agents.

Antibacterial and Antifungal Potential

Quinoline-based compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[18][19] Their mechanisms often involve inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, or disrupting fungal cell wall integrity.[18] Some derivatives function as peptide deformylase (PDF) enzyme inhibitors.[17]

Quantitative Data: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

| Derivative Class/Compound | Microbial Strain(s) | Potency (MIC) | Reference(s) |

| Quinoline-Quinolone Hybrid (5d) | S. aureus, E. coli, P. aeruginosa | 0.125 - 8 µg/mL | [18] |

| Substituted Quinoline (4) | MRSA, VRE | 0.75 µg/mL | [20] |

| Substituted Quinoline (6) | C. difficile | 1.0 µg/mL | [20] |

| Hydroxyimidazolium Hybrid (7b) | S. aureus | 2 µg/mL | [19] |

| Hydroxyimidazolium Hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL | [19] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | [17][21] |

Key Experimental Protocol: Agar Dilution for MIC Determination

The agar dilution method is a reference standard for determining the MIC of antimicrobial agents.[22][23][24]

-

Compound Preparation: The quinoline derivative is dissolved in a suitable solvent and then serially diluted to create a range of concentrations (typically two-fold dilutions).[25]

-

Plate Preparation: A specific volume of each antimicrobial dilution is mixed with molten Mueller-Hinton agar (for bacteria) or another appropriate agar medium.[25] This mixture is poured into petri dishes and allowed to solidify. A growth control plate containing no antimicrobial agent is also prepared.[22]

-

Inoculum Preparation: The microbial strains to be tested are cultured to a standardized density (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum concentration of approximately 10^4 Colony Forming Units (CFU) per spot.[22]

-

Inoculation: The standardized microbial suspensions are spotted onto the surface of the agar plates, with each plate containing a different concentration of the quinoline derivative. Multiple strains can be tested on a single plate.[25][26]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for most bacteria).[22][23]

-

MIC Determination: Following incubation, the plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits the growth of the organism.[22]

Antiviral, Anti-inflammatory, and Antimalarial Potential

Beyond cancer and microbial infections, the quinoline scaffold is integral to drugs targeting viruses, inflammation, and malaria.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[2][27][28][29][30] For instance, certain trisubstituted quinazolinone compounds, a related scaffold, were found to be potent inhibitors of Zika and Dengue virus replication, with EC50 values as low as 86 nM.[27][31] The mechanisms of action are varied and can involve inhibiting viral enzymes or interfering with viral entry or replication stages.

Caption: Experimental workflow for the Agar Dilution MIC assay.

Anti-inflammatory Activity

Quinoline-based molecules can modulate inflammatory responses by targeting key enzymes in inflammatory pathways.[32][33] They have been developed as inhibitors of Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[32][33] The nature and position of substituents on the quinoline ring are critical for determining target specificity; for example, derivatives with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[32] Certain derivatives have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models.[34]

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with chloroquine and mefloquine being prime examples.[2] The primary mechanism of action for 4-aminoquinolines like chloroquine involves disrupting the detoxification of heme within the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. The drug accumulates in the acidic vacuole and prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that induces oxidative stress and kills the parasite.

Quantitative Data: Antiplasmodial Activity

| Derivative Class/Compound | Plasmodium falciparum Strain(s) | Potency (IC50) | Reference(s) |

| Quinolinyl Thiourea Analog (1) | Chloroquine-Resistant | 1.2 µM | [35] |

| Amino-quinoline (40a) | Chloroquine-Sensitive (Pf3D7) | 0.25 µM | [35] |

| Quinoline-imidazole Hybrid (72) | Chloroquine-Sensitive (3D7) | 0.10 µM | [2] |

| Quinoline-pyrimidine Hybrids | Chloroquine-Resistant (W2) | 0.075 - 0.142 µM | [36] |

| Quinoline-sulfonamide Hybrids | 3D7 / K1 | 0.01 - 0.41 µM | [36] |

| Fluoroalkylated γ-lactam Hybrids | 3D7 / W2 | 19 - 49 nM | [36] |

Conclusion

The quinoline ring is an exceptionally versatile and privileged scaffold in drug discovery.[1][37] Derivatives based on this core structure have yielded a vast number of compounds with potent and diverse pharmacological activities, including crucial anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[38] The ability to modify the quinoline core at multiple positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The continued exploration of novel quinoline derivatives, guided by quantitative structure-activity relationship studies and mechanistic insights, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ijmphs.com [ijmphs.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. droracle.ai [droracle.ai]

- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Agar dilution - Wikipedia [en.wikipedia.org]

- 23. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. woah.org [woah.org]

- 27. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 31. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benthamdirect.com [benthamdirect.com]

- 33. researchgate.net [researchgate.net]

- 34. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 37. jetir.org [jetir.org]

- 38. jddtonline.info [jddtonline.info]

Methodological & Application

Application Note: Laboratory Synthesis of 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the laboratory synthesis of 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is proposed as a two-step process commencing with the chlorination of 4-methyl-1H-quinolin-2-one to yield 4-(chloromethyl)-1H-quinolin-2-one, followed by a nucleophilic substitution reaction with piperidine. This protocol is based on established synthetic methodologies for analogous quinolinone derivatives and Mannich-type reactions.[1][2][3]

Introduction

Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds.[4][5][6] The functionalization at the C4 position of the quinolinone ring is a common strategy to modulate the pharmacological properties of these molecules. The introduction of an aminomethyl group, such as a piperidin-1-ylmethyl moiety, can significantly impact a compound's solubility, basicity, and ability to interact with biological targets. The Mannich reaction and nucleophilic substitution are powerful tools for achieving such modifications.[2][3][7] This protocol provides a comprehensive guide for the synthesis, purification, and characterization of 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one.

Synthetic Workflow

Figure 1: Proposed synthetic workflow for 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one.

Experimental Protocols

Part 1: Synthesis of 4-(Chloromethyl)-1H-quinolin-2-one (Intermediate)

This procedure is adapted from standard allylic/benzylic chlorination methods.

Materials:

-

4-Methyl-1H-quinolin-2-one

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1H-quinolin-2-one (1 equivalent) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-(chloromethyl)-1H-quinolin-2-one.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one (Final Product)

This procedure is based on analogous nucleophilic substitution reactions on 4-substituted quinolinones.[1]

Materials:

-

4-(Chloromethyl)-1H-quinolin-2-one

-

Piperidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve 4-(chloromethyl)-1H-quinolin-2-one (1 equivalent) in DMF.

-

Add potassium carbonate (2 equivalents) and piperidine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water to remove any inorganic impurities.

-

Dry the crude product under vacuum.

-

Purify the crude 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one by column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Data Presentation

The following table summarizes the expected and key analytical data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |

| 4-(Chloromethyl)-1H-quinolin-2-one | C₁₀H₈ClNO | 193.63 | Solid | 60-70 | To be determined | Signals corresponding to quinolinone core protons and a singlet for the chloromethyl group (~4.5-5.0 ppm) | [M+H]⁺ = 194.0 |

| 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one | C₁₅H₁₈N₂O | 242.32 | Solid | 70-85 | To be determined | Signals for quinolinone core, a singlet for the methylene bridge, and multiplets for the piperidine ring protons. | [M+H]⁺ = 243.1 |

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point (MP): To assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Carbon tetrachloride is a hazardous substance and should be handled with extreme care. Consider using a safer alternative solvent if possible.

-

Piperidine is a corrosive and flammable liquid. Handle with care.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. hakon-art.com [hakon-art.com]

- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application of Quinolin-2-one Derivatives in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-one (carbostyril) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This heterocyclic motif is the core of numerous synthetic compounds with significant potential in oncology.[2] Quinolin-2-one derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and protein kinases crucial for tumor growth and survival.[3] This document provides detailed application notes on the use of quinolin-2-one derivatives in cancer cell lines, experimental protocols for their evaluation, and a summary of their activity.

Data Presentation: Cytotoxicity of Quinolin-2-one Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of selected quinolin-2-one derivatives against various human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Compound 15 | MCF-7 | Breast Adenocarcinoma | 15.16 | [4] |

| HepG-2 | Hepatocellular Carcinoma | 18.74 | [4] | |

| A549 | Lung Carcinoma | 18.68 | [4] | |

| Compound 5d | HepG2 | Hepatocellular Carcinoma | 1.94 | [5] |

| MCF-7 | Breast Adenocarcinoma | 7.1 | [5] | |

| MDA-231 | Breast Adenocarcinoma | 4.62 | [5] | |

| HeLa | Cervical Cancer | 3.88 | [5] | |

| Compound 3c | A549 | Lung Carcinoma | 5.9 | [6] |

| Compound D13 | HeLa | Cervical Cancer | 1.34 | [7] |

| Compound 71 | A549 | Lung Carcinoma | <10 | [5] |

| HepG2 | Hepatocellular Carcinoma | <10 | [5] | |

| K562 | Chronic Myelogenous Leukemia | <10 | [5] | |

| PC-3 | Prostate Cancer | <10 | [5] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density. The data presented here is for comparative purposes.

Mechanisms of Action

Quinolin-2-one derivatives employ multiple mechanisms to induce cancer cell death. The primary modes of action observed are the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Apoptosis Induction

Many quinolin-2-one derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Key markers for apoptosis that can be assessed are the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

A common mechanism of action for these compounds is the disruption of the normal cell cycle progression, leading to cell cycle arrest, frequently at the G2/M phase. This prevents the cancer cells from dividing and proliferating.

Inhibition of Signaling Pathways

Quinolin-2-one derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathways.[8][9] By blocking these pathways, the compounds can halt the signals that promote cancer cell growth, survival, and proliferation. Some derivatives also function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.[10]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of quinolin-2-one derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-